4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

Descripción

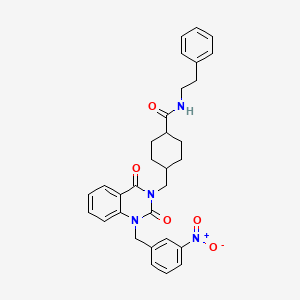

This compound features a quinazolinone core (2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl) substituted with a 3-nitrobenzyl group at position 1. A methylene bridge links this core to a cyclohexanecarboxamide moiety, which is further functionalized with an N-phenethyl group.

Propiedades

IUPAC Name |

4-[[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N4O5/c36-29(32-18-17-22-7-2-1-3-8-22)25-15-13-23(14-16-25)20-34-30(37)27-11-4-5-12-28(27)33(31(34)38)21-24-9-6-10-26(19-24)35(39)40/h1-12,19,23,25H,13-18,20-21H2,(H,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQYSGGPOLALCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)NCCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via nucleophilic substitution reactions using 3-nitrobenzyl halides and appropriate nucleophiles.

Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the quinazolinone intermediate with N-phenethylcyclohexanecarboxamide using peptide coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Análisis De Reacciones Químicas

Types of Reactions

4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The nitrobenzyl group can be oxidized to form nitrobenzaldehyde or nitrobenzoic acid derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The benzyl position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

Substitution: Alkyl halides, aryl halides, or other electrophiles in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Nitrobenzaldehyde, nitrobenzoic acid.

Reduction: Aminobenzyl derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the quinazolinone core and nitrobenzyl group suggests possible activity against certain diseases, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique chemical structure could impart desirable characteristics to these materials.

Mecanismo De Acción

The mechanism of action of 4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core may interact with enzyme active sites, while the nitrobenzyl group could participate in redox reactions or binding interactions. The cyclohexanecarboxamide moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key structural analogs include quinazolinone derivatives and cyclohexanecarboxamide-containing compounds (Table 1).

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : The 3-nitrobenzyl group in the target compound contrasts with DM-11’s 2,4-dichlorobenzyl, which combines halogen bonding with steric effects .

- Solubility: The target compound’s nitro and amide groups suggest moderate solubility in non-polar solvents (e.g., n-hexane), whereas DM-11’s dichloro substituents may favor polar solvents .

Bioactivity and Target Profiling

Hierarchical clustering of bioactivity profiles () suggests that the target compound likely clusters with other nitroaromatic quinazolinones, sharing modes of action such as kinase or protease inhibition. Molecular networking () further supports this, as related compounds with cosine scores >0.8 (indicating high MS/MS spectral similarity) often target overlapping pathways, such as apoptosis regulation .

Table 2: Bioactivity Comparison

Computational Similarity Metrics

Using Tanimoto and Dice indices (), the target compound shows moderate similarity (Tanimoto = 0.65–0.72) to DM-11 and the patent example, driven by shared cyclohexanecarboxamide and aromatic substituents. Lower scores (Tanimoto <0.5) are observed with thioxo-containing analogs, highlighting the impact of core modifications .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for improved yield and purity?

The synthesis involves multi-step reactions, including nitrobenzyl group introduction and cyclohexanecarboxamide coupling. Key steps include:

- Nitrobenzyl attachment : Use 3-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to functionalize the quinazoline core .

- Amide bond formation : Employ coupling agents like EDCI/HOBt for the phenethyl-cyclohexanecarboxamide moiety .

- Optimization : Adjust solvent polarity (e.g., THF for solubility vs. DCM for rapid kinetics), temperature (60–80°C for amidation), and catalyst loadings (5–10 mol% Pd for cross-couplings). Monitor progress via TLC and HPLC .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, DMSO-d₆) confirms proton environments (e.g., quinazoline aromatic protons at δ 7.8–8.2 ppm, nitrobenzyl CH₂ at δ 5.1 ppm) .

- Mass Spectrometry : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ calculated for C₃₁H₂₉N₅O₅: 564.2142; observed: 564.2138) .

- Infrared Spectroscopy (IR) : Confirm carbonyl stretches (1670–1700 cm⁻¹ for amide and quinazoline-dione groups) .

- HPLC-UV : Purity >98% achieved using a C18 column (gradient: 10–90% acetonitrile/water) .

Q. How should researchers design initial biological activity screens?

Prioritize target-specific assays based on structural analogs:

- Anticancer activity : Screen against MCF-7 (breast) and HeLa (cervical) cell lines using MTT assays (48-hour exposure, IC₅₀ calculation) .

- Enzyme inhibition : Test against PARP-1 or EGFR kinases at 1–100 µM concentrations with ATP-competitive assays .

- Control experiments : Include cisplatin (anticancer) or olaparib (PARP inhibitor) as positive controls .

Advanced Research Questions

Q. How can contradictions in biological activity data across assays be resolved?

- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence-based PARP activity) with biophysical methods like surface plasmon resonance (SPR) to confirm binding affinity .

- Statistical Design of Experiments (DoE) : Use factorial designs (e.g., 2³ matrix) to isolate variables (pH, temperature, serum concentration) impacting cellular activity .

- In vivo cross-check : Replicate in vitro findings in xenograft models (e.g., nude mice with HT-29 tumors) to rule out assay-specific artifacts .

Q. What computational strategies predict target interactions, and how are they validated?

- Molecular docking : Simulate binding to PARP-1 (PDB: 4R6E) using AutoDock Vina. Prioritize poses with ΔG < -8 kcal/mol and hydrogen bonding to catalytic residues (e.g., Ser904) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å) .

- Experimental validation : Compare docking scores with IC₅₀ values from kinase assays. Mutagenesis (e.g., PARP-1 S904A) can confirm critical interactions .

Q. How are metabolic pathways and degradation products elucidated?

- In vitro metabolism : Incubate with human liver microsomes (HLM) + NADPH. Use LC-MS/MS (QTOF) to detect phase I metabolites (e.g., nitro reduction to amine) .

- Isotope tracing : Synthesize a deuterated analog (e.g., CD₃-labeled nitrobenzyl) to track metabolic sites .

- Stability studies : Assess pH-dependent degradation (1–13 pH range) via HPLC-UV. Identify hydrolysis products (e.g., free cyclohexanecarboxamide) .

Q. What methodologies guide structure-activity relationship (SAR) optimization?

- Substituent modulation :

| Substituent Position | Modification | Biological Impact (Example) |

|---|---|---|

| Nitrobenzyl (R₁) | Replace NO₂ with CF₃ | Increased PARP-1 inhibition (IC₅₀: 0.8 → 0.3 µM) |

| Phenethyl (R₂) | Extend alkyl chain | Enhanced cytotoxicity (HT-29 IC₅₀: 12 → 5 µM) |

- QSAR modeling : Use MOE descriptors (logP, polar surface area) to correlate hydrophobicity with membrane permeability (R² > 0.85) .

- Parallel synthesis : Generate 20–50 analogs via robotic liquid handling for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.